molecular formula C9H12BrNS B6325836 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide CAS No. 129791-02-2

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide

Cat. No. B6325836
CAS RN: 129791-02-2
M. Wt: 246.17 g/mol
InChI Key: JBSBCLYXSCYUJE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a chemical compound with the molecular formula C9H12BrNS. It is a powder form substance . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine hydrochloride .


Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .


Molecular Structure Analysis

The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is 201.72 . The InChI code for this compound is 1S/C9H11NS.ClH/c1-2-5-9-8 (4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a powder form substance . It has a melting point of 202-204°C .

Safety and Hazards

This compound is associated with certain safety hazards. It has been indicated that it causes severe skin burns and eye damage . The safety information pictograms associated with this compound are GHS07 .

properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.BrH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSBCLYXSCYUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2SC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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